molecular formula C11H12N2OS B2606861 5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one CAS No. 412304-94-0

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B2606861
CAS No.: 412304-94-0
M. Wt: 220.29
InChI Key: DAWCXYDIMCOQMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiohydantoin ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one, particularly in its anticancer activity, involves the inhibition of the epidermal growth factor receptor (EGFR). The compound binds to the active site of EGFR, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition results in the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-5-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl substituents contribute to its high affinity for EGFR and its potent anticancer activity .

Properties

IUPAC Name

5-ethyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCXYDIMCOQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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